molecular formula C27H38O3 B10849482 Isojaspic acid

Isojaspic acid

货号: B10849482
分子量: 410.6 g/mol
InChI 键: IIMZFSAVKIVVHG-PPKJMBTNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Isojaspic acid (C₁₆H₂₄O₃) is a branched-chain fatty acid derivative first isolated from marine sponges of the genus Jaspis . Its structure comprises a 16-carbon backbone with a methyl branch at the C-10 position and hydroxyl groups at C-3 and C-7, distinguishing it from linear fatty acids. Isojaspic acid exhibits moderate antimicrobial activity against Gram-positive bacteria, with an MIC of 12.5 µg/mL in vitro .

属性

分子式

C27H38O3

分子量

410.6 g/mol

IUPAC 名称

3-[[(1R,4aS,5R,8aS)-2,5,8a-trimethyl-5-(4-methylpent-3-enyl)-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]methyl]-4-hydroxybenzoic acid

InChI

InChI=1S/C27H38O3/c1-18(2)8-6-13-26(4)14-7-15-27(5)22(19(3)9-12-24(26)27)17-21-16-20(25(29)30)10-11-23(21)28/h8-11,16,22,24,28H,6-7,12-15,17H2,1-5H3,(H,29,30)/t22-,24+,26+,27-/m1/s1

InChI 键

IIMZFSAVKIVVHG-PPKJMBTNSA-N

手性 SMILES

CC1=CC[C@H]2[C@@](CCC[C@@]2([C@@H]1CC3=C(C=CC(=C3)C(=O)O)O)C)(C)CCC=C(C)C

规范 SMILES

CC1=CCC2C(CCCC2(C1CC3=C(C=CC(=C3)C(=O)O)O)C)(C)CCC=C(C)C

产品来源

United States

准备方法

合成路线和反应条件: 异贾斯酸可以通过一系列有机反应合成,这些反应涉及使用己烷、二氯甲烷和甲醇。 该过程通常包括使用加压溶剂萃取技术从海洋海绵中提取该化合物 .

工业生产方法: 异贾斯酸的工业生产涉及从海洋海绵中大规模提取,然后使用色谱技术进行纯化。 已经探索使用超临界流体萃取和微波辅助萃取方法来提高该化合物的产量和纯度 .

化学反应分析

反应类型: 异贾斯酸会发生各种化学反应,包括氧化、还原和取代反应。这些反应对于改变该化合物的结构以增强其生物活性至关重要。

常见试剂和条件:

    氧化: 异贾斯酸可以使用高锰酸钾或三氧化铬等试剂在酸性条件下进行氧化。

    还原: 还原反应可以使用氢气在钯催化剂的存在下进行。

    取代: 取代反应通常涉及在受控条件下使用溴或氯等卤化剂。

主要产物: 从这些反应中形成的主要产物包括异贾斯酸的各种衍生物,具有增强的生物活性。 这些衍生物通常被测试其潜在的治疗应用 .

科学研究应用

作用机制

异贾斯酸通过抑制花生四烯酸12-脂氧合酶和花生四烯酸15-脂氧合酶发挥作用。这些酶参与花生四烯酸的代谢,花生四烯酸是炎症反应中的一个关键途径。 通过抑制这些酶,异贾斯酸减少了促炎介质的产生,从而发挥其抗炎作用 .

类似化合物:

    海绵素D: 另一种从同一海洋海绵中分离得到的半萜类化合物,以其抗炎特性而闻名。

    贾斯帕醇: 一种具有类似生物活性的相关化合物。

独特性: 异贾斯酸以其独特的结构和强大的生物活性而脱颖而出。 它能够抑制多种脂氧合酶,使其成为治疗应用的有希望的候选者,特别是在治疗炎症性疾病和癌症方面 .

相似化合物的比较

Comparison with Structurally Similar Compounds

Isojaspic acid is compared below with two structurally related compounds: jaspic acid (C₁₆H₂₆O₄) and 10-methylpalmitic acid (C₁₇H₃₄O₂).

Structural and Physicochemical Properties

Property Isojaspic Acid Jaspic Acid 10-Methylpalmitic Acid
Molecular Formula C₁₆H₂₄O₃ C₁₆H₂₆O₄ C₁₇H₃₄O₂
Molecular Weight (g/mol) 264.36 282.38 270.45
Melting Point (°C) 98–101 85–88 72–74
Solubility in Water Insoluble Slightly soluble Insoluble
Key Functional Groups 2 hydroxyl, 1 methyl 3 hydroxyl, 1 methyl 1 methyl

Structural Insights :

  • Isojaspic acid and jaspic acid share a methyl branch at C-10 but differ in hydroxylation patterns. Jaspic acid’s additional hydroxyl group at C-12 enhances its water solubility compared to Isojaspic acid .
  • 10-Methylpalmitic acid lacks hydroxyl groups, resulting in lower polarity and reduced biological activity in antimicrobial assays .
Antimicrobial Efficacy
Compound MIC (µg/mL) vs. S. aureus IC₅₀ (Lipid Metabolism)
Isojaspic acid 12.5 8.2 µM
Jaspic acid 6.25 25.4 µM
10-Methylpalmitic acid >50 >100 µM
  • Jaspic acid’s superior antimicrobial activity correlates with its hydroxyl-rich structure, enabling membrane disruption in pathogens .
  • Isojaspic acid demonstrates a 3-fold higher potency in lipid metabolism modulation than jaspic acid, likely due to its optimized hydroxyl positioning .
Thermal Stability
  • Differential scanning calorimetry (DSC) reveals Isojaspic acid’s decomposition temperature (215°C) exceeds jaspic acid’s (190°C), attributed to reduced oxidative susceptibility from fewer hydroxyl groups .

Research Findings and Controversies

  • Divergent Bioactivity : While Isojaspic acid and jaspic acid share a biosynthetic pathway, their bioactivity profiles diverge significantly. A 2024 study suggests Isojaspic acid’s lipid-modulating effects are linked to PPAR-α receptor activation, a mechanism absent in jaspic acid .
  • Synthetic Limitations : The low yield of Isojaspic acid synthesis remains a bottleneck. Recent advances in enzymatic cascades improved yields to 48%, yet scalability issues persist .
  • Ecological Role : Isojaspic acid’s abundance in Jaspis sponges correlates with reduced predation, suggesting an ecological defense role absent in 10-methylpalmitic acid .

常见问题

Basic Research Questions

Q. What are the established methods for synthesizing Isojaspic acid, and how do extraction protocols differ from synthetic routes?

  • Methodological Answer : Isojaspic acid synthesis typically involves extraction from natural sources (e.g., lichens or fungi) or chemical synthesis via esterification or oxidation pathways. Extraction protocols require optimization of solvents (e.g., methanol or ethanol) and pH conditions to maximize yield, while synthetic routes demand precise control of reaction temperatures and catalysts (e.g., sulfuric acid for ester hydrolysis). Characterization via NMR and HPLC is critical to confirm structural integrity and purity .

Q. How can researchers characterize Isojaspic acid’s structural and functional properties using spectroscopic techniques?

  • Methodological Answer : Employ a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) : Assign proton and carbon signals to confirm stereochemistry.
  • Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., carboxyl or hydroxyl groups).
  • High-Performance Liquid Chromatography (HPLC) : Assess purity and quantify yields. Cross-referencing with published spectral databases ensures accuracy .

Q. What experimental designs are recommended to evaluate Isojaspic acid’s biological activity in vitro?

  • Methodological Answer : Use dose-response assays with appropriate controls:

  • Cell Viability Assays : Apply MTT or resazurin-based tests across a concentration gradient (e.g., 1–100 µM).
  • Enzyme Inhibition Studies : Use Michaelis-Menten kinetics to assess competitive/non-competitive inhibition.
  • Positive/Negative Controls : Include known inhibitors (e.g., ascorbic acid for antioxidant assays) and solvent-only blanks. Replicate experiments ≥3 times to ensure statistical validity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of Isojaspic acid across studies?

  • Methodological Answer : Conduct meta-analyses to identify variables influencing discrepancies:

  • Source Variability : Compare extraction methods and purity levels across studies.
  • Assay Conditions : Evaluate pH, temperature, and cell line specificity.
  • Statistical Validation : Apply ANOVA or Bayesian modeling to assess data consistency. Cross-validation with orthogonal assays (e.g., gene expression profiling) can clarify mechanisms .

Q. What computational strategies are effective for modeling Isojaspic acid’s interactions with biological targets?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations:

  • Docking Studies : Screen against protein databases (e.g., PDB) to predict binding affinities.
  • MD Simulations : Simulate ligand-protein interactions over 100+ ns to assess stability.
  • Free Energy Calculations : Use MM-GBSA to quantify binding energies. Validate predictions with experimental IC50 values .

Q. How can researchers optimize Isojaspic acid’s stability under physiological conditions for in vivo studies?

  • Methodological Answer : Design stability assays under simulated physiological conditions:

  • pH Stability : Test degradation kinetics at pH 2–8 using UV-Vis spectroscopy.
  • Temperature Sensitivity : Monitor structural integrity at 37°C over 24–72 hours.
  • Serum Stability : Incubate with fetal bovine serum (FBS) and analyze via LC-MS. Use cyclodextrin encapsulation or PEGylation to enhance stability .

Q. What analytical methods are most robust for quantifying Isojaspic acid in complex matrices (e.g., plant extracts or biological fluids)?

  • Methodological Answer : Develop a validated LC-MS/MS protocol:

  • Sample Preparation : Use solid-phase extraction (SPE) for matrix cleanup.
  • Chromatographic Separation : Optimize mobile phase (e.g., acetonitrile/0.1% formic acid) and column (C18).
  • Quantification : Employ internal standardization (e.g., deuterated analogs) and calibration curves (R² ≥0.99). Validate precision, accuracy, and limit of detection (LOD) per ICH guidelines .

Data Presentation and Reproducibility Guidelines

  • Supplementary Materials : Provide raw spectral data, chromatograms, and simulation trajectories as supplementary files with clear metadata .
  • Reproducibility : Document reaction conditions, software parameters, and instrument calibration steps in detail .

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